molecular formula C6H6F3NO3 B13074829 (2R)-5-Oxo-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid

(2R)-5-Oxo-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid

Cat. No.: B13074829
M. Wt: 197.11 g/mol
InChI Key: CPZQLLRWZKMQBY-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-5-Oxo-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid is a chiral building block of significant interest in medicinal chemistry and drug discovery. Its structure incorporates two highly valuable features: a 5-oxopyrrolidine scaffold and a metabolically stable trifluoromethyl group. The 5-oxopyrrolidine (or pyroglutamic acid) core is a privileged structure found in a vast range of biologically active compounds and natural products . This scaffold is widely utilized in the development of pharmaceuticals, with applications noted in the synthesis of potential anticancer and antimicrobial agents, as derivatives have shown promising activity against multidrug-resistant pathogens and cancer cell lines . The incorporation of the trifluoromethyl group at the stereogenic center is a key strategy in modern drug design. The trifluoromethyl group is a prominent pharmacophore in medicinal chemistry, featured in numerous FDA-approved drugs . Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's pharmacokinetic profile by enhancing metabolic stability, improving membrane permeability, and modulating binding affinity . The specific stereochemistry of the (2R) configuration is critical for asymmetric synthesis and for exploring structure-activity relationships in the development of novel therapeutic agents. This compound is intended for research applications as a key intermediate in the synthesis of more complex molecules, for use in structure-activity relationship studies, and for the exploration of new biologically active compounds. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H6F3NO3

Molecular Weight

197.11 g/mol

IUPAC Name

(2R)-5-oxo-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H6F3NO3/c7-6(8,9)5(4(12)13)2-1-3(11)10-5/h1-2H2,(H,10,11)(H,12,13)/t5-/m1/s1

InChI Key

CPZQLLRWZKMQBY-RXMQYKEDSA-N

Isomeric SMILES

C1C[C@@](NC1=O)(C(=O)O)C(F)(F)F

Canonical SMILES

C1CC(NC1=O)(C(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclocondensation and Ring-Closure Strategies

A common synthetic approach involves the cyclocondensation of trifluoromethyl-containing precursors with suitable amine and carboxylic acid derivatives to form the pyrrolidine ring. For example, condensation of trifluoromethyl-substituted amines with anhydrides or keto acids under thermal conditions leads to ring closure with simultaneous installation of the 5-oxo group.

  • Example procedure : Heating N-(2,2,2-trifluoroethylidene)benzylamine with an anhydride in diphenyl ether at 225 °C under argon for 6 hours, followed by purification via preparative HPLC, yields pyrrolidine-2-carboxylic acid derivatives with trifluoromethyl substitution.

Use of Protected Intermediates and Chiral Auxiliaries

To control stereochemistry and prevent degradation, protecting groups such as tert-butoxycarbonyl (Boc) are employed on the nitrogen atom or other reactive sites. This approach stabilizes intermediates and facilitates selective reactions.

  • For example, synthesis of N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-oxocarbonyl-2,3-dihydro-1H-pyrrole intermediates involves low-temperature reactions (-78 °C) with careful addition of reagents such as citric acid acetic anhydride mixtures, followed by trifluoroacetic acid treatment and chromatographic purification to achieve high yields (~83%).

Catalytic Cross-Coupling and Asymmetric Catalysis

Advanced methods use palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce trifluoromethylated aryl or heteroaryl groups onto pyrrolidine scaffolds with enantioselectivity.

  • Palladium-XPhos catalysis systems have been reported to facilitate enantioselective cross-coupling, enabling the synthesis of spirocyclic pyrrolidine derivatives with trifluoromethyl groups.

Dynamic Kinetic Resolution

Dynamic kinetic resolution (DKR) is employed to obtain enantiopure trifluoromethylated amino acid derivatives. This method involves simultaneous racemization and enantioselective transformation, allowing large-scale synthesis of (S)- or (R)-configured trifluoromethyl amino acids.

  • A practical ∼20 g scale synthesis of (S)-2-amino-5,5,5-trifluoropentanoic acid and its Fmoc-derivative via DKR has been documented, which can be adapted for related pyrrolidine derivatives.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Temperature 40–225 °C (depending on step) High temperature (up to 225 °C) for cyclocondensation; low temperatures (-78 °C) for sensitive steps
Atmosphere Argon or inert gas Prevents hydrolysis and degradation of CF3 groups
Solvents Diphenyl ether, tetrahydrofuran (THF), DMF, toluene Polar aprotic solvents stabilize intermediates and enhance solubility
Catalysts Palladium acetate, XPhos ligand, copper salts Used in cross-coupling and asymmetric catalysis
Purification Preparative HPLC, flash chromatography, recrystallization Essential for isolating pure enantiomers and removing side products

Purification and Analytical Verification

Purification of fluorinated pyrrolidine-carboxylic acids is critical due to their polarity and potential isomeric impurities. Common techniques include:

Analytical methods to confirm structure and purity:

Technique Purpose Details
LC-MS Molecular weight confirmation, purity Detection of molecular ion peaks (e.g., m/z 531 for intermediates)
NMR Spectroscopy Structural elucidation, stereochemical confirmation ¹H, ¹³C, and ¹⁹F NMR to characterize trifluoromethyl and ring protons
IR Spectroscopy Functional group identification Confirmation of carboxylic acid and ketone groups
Chiral HPLC Enantiomeric purity analysis Separation of (2R) and (2S) enantiomers

Summary Table of Preparation Methods

Method Key Features Advantages Limitations Reference
Cyclocondensation with Anhydrides High temperature ring closure, direct formation of pyrrolidine ring Straightforward, scalable Harsh conditions may degrade CF3
Boc Protection and Low-Temperature Reactions Protects amine, controls stereochemistry High yield, stereochemical control Requires careful temperature control
Palladium-Catalyzed Cross-Coupling Enantioselective introduction of CF3 groups High stereoselectivity, modular Requires expensive catalysts
Dynamic Kinetic Resolution Large-scale enantiopure amino acid synthesis Efficient enantiopurity Complex reaction setup

Research Findings and Notes

  • The trifluoromethyl group enhances metabolic stability and lipophilicity, making the compound valuable for drug development, especially as protease inhibitors and antiviral agents.
  • Maintaining anhydrous conditions and inert atmospheres during synthesis prevents hydrolysis of sensitive trifluoromethyl intermediates.
  • The use of protecting groups such as Boc is crucial for preventing side reactions and enabling selective transformations.
  • High-temperature cyclocondensation reactions require careful control to avoid decomposition but provide efficient access to the pyrrolidine core.
  • Catalytic asymmetric methods and dynamic kinetic resolution provide routes to enantiopure compounds necessary for biological activity studies.

Chemical Reactions Analysis

Types of Reactions: (2R)-5-Oxo-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2R)-5-Oxo-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-5-Oxo-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

(2S,3R)-3-(4-Chlorophenyl)-5-oxo-pyrrolidine-2-carboxylic Acid (Compound 102)

Key Differences :

  • Substituents : A 4-chlorophenyl group at the 3-position instead of CF₃.
  • Stereochemistry : 2S,3R configuration.
  • Synthesis : Prepared via hydrogenation and acid-catalyzed deprotection (65% yield) .
  • Physicochemical Properties: Melting point: 191 °C Functional groups: NH, C=O, and aromatic C-H (IR data) . Applications: Potential as a chiral intermediate for glutamate analogs.

(2R)-5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic Acid

Key Differences :

  • Substituents : Propargyl group at the 1-position.
  • Molecular Weight : 167.16 g/mol (vs. ~223 g/mol for the target compound, estimated based on CF₃ substitution) .
  • Reactivity : The alkyne group may enable click chemistry applications.

(2S)-5-Oxo-1-(propan-2-yl)pyrrolidine-2-carboxylic Acid

Key Differences :

  • Substituents : Isopropyl group at the 1-position.
  • Stereochemistry : 2S configuration.
  • Applications : Used in peptide synthesis (American Elements catalog) .

(2R,5S)-Fmoc-5-Phenyl-pyrrolidine-2-carboxylic Acid

Key Differences :

  • Substituents : Phenyl group at the 5-position and Fmoc protecting group.
  • Stereochemistry : 2R,5S configuration.
  • Applications : Used in solid-phase peptide synthesis (SPPS) due to Fmoc’s UV-sensitive cleavage .

5-Fluoro-1-isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid

Key Differences :

  • Core Structure : Pyridine ring instead of pyrrolidine.
  • Substituents : Fluorine at position 5, isopropyl at position 1, and methyl at position 6.
  • Applications: Potential as a fluorinated building block for heterocyclic drugs .

Comparative Data Table

Compound Name Core Structure Substituents Stereochemistry Melting Point (°C) Key Applications
(2R)-5-Oxo-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid Pyrrolidine CF₃ at C2, COOH at C2, ketone at C5 2R >198 Medicinal chemistry, agrochemicals
(2S,3R)-3-(4-Chlorophenyl)-5-oxo-pyrrolidine-2-carboxylic acid Pyrrolidine 4-Cl-C₆H₄ at C3, COOH at C2, ketone at C5 2S,3R 191 Chiral intermediates
(2R)-5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid Pyrrolidine Propargyl at C1, COOH at C2, ketone at C5 2R - Click chemistry probes
(2S)-5-Oxo-1-(propan-2-yl)pyrrolidine-2-carboxylic acid Pyrrolidine Isopropyl at C1, COOH at C2, ketone at C5 2S - Peptide synthesis
(2R,5S)-Fmoc-5-Phenyl-pyrrolidine-2-carboxylic acid Pyrrolidine Fmoc at N1, Ph at C5, COOH at C2 2R,5S - SPPS
5-Fluoro-1-isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid Pyridine F at C5, isopropyl at C1, Me at C6 - - Heterocyclic drug development

Key Research Findings

Synthetic Accessibility: The trifluoromethyl group in the target compound requires specialized reagents (e.g., CF₃ donors), whereas analogs like the 4-chlorophenyl derivative are synthesized via hydrogenation and acidolysis .

Biological Relevance : Pyrrolidine-2-carboxylic acid derivatives are prominent in caspase-1 inhibitor design (e.g., VX-765, VRT-043198) . The CF₃ group may enhance target binding via hydrophobic interactions.

Stereochemical Impact : The 2R configuration in the target compound contrasts with 2S analogs (e.g., ), which may exhibit divergent pharmacokinetic profiles.

Biological Activity

(2R)-5-Oxo-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid is a synthetic organic compound notable for its unique trifluoromethyl group and pyrrolidine ring structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. The trifluoromethyl group enhances the compound's stability and reactivity, making it a valuable scaffold for drug development.

  • Molecular Formula: C₆H₆F₃NO₃
  • Molecular Weight: 197.11 g/mol
  • Structure: The presence of a trifluoromethyl group significantly influences the compound's chemical properties, enhancing its interactions with biological targets.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with specific molecular targets in biological systems. Research indicates that this compound may modulate receptors such as the cannabinoid receptor type 2 (CB2), which has implications for pain management and inflammation treatment.

Table 1: Summary of Biological Activities

Activity TypeDescription
AnticancerExhibits cytotoxic effects on cancer cell lines, particularly A549 cells.
AntimicrobialPotential activity against multidrug-resistant Staphylococcus aureus.
Receptor ModulationInteraction with cannabinoid receptor type 2 (CB2) linked to therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. The compound was tested against A549 human lung adenocarcinoma cells, demonstrating significant cytotoxicity.

Case Study: Anticancer Efficacy

In a controlled study, various derivatives of 5-oxopyrrolidine were evaluated for their anticancer properties. The results indicated that certain modifications to the core structure enhanced efficacy against A549 cells while minimizing toxicity to non-cancerous human small airway epithelial cells (HSAEC-1 KT) .

Key Findings:

  • Compound modifications, such as the inclusion of free amino groups, were associated with increased potency.
  • The most effective derivatives reduced A549 cell viability significantly compared to standard chemotherapeutics like cisplatin.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, particularly against multidrug-resistant pathogens.

Case Study: Antimicrobial Efficacy

In vitro tests were conducted on various strains, including methicillin-resistant Staphylococcus aureus (MRSA). The results suggested that certain derivatives exhibited promising antimicrobial activity against these resistant strains .

Key Findings:

  • Compounds demonstrated selective activity against multidrug-resistant Staphylococcus aureus, indicating potential for development into new antimicrobial agents.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, initial studies suggest that the trifluoromethyl group may enhance binding affinity to specific protein targets involved in cellular signaling pathways.

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